
Demethoxykanugin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Demethoxykanugin can be synthesized through degradation and synthesis methods . The roots of Pongamia glabra are examined to isolate secondary metabolites, including this compound . The crude methanolic extract of the root bark is subjected to various chromatographic techniques to separate and purify the compound
化学反应分析
Demethoxykanugin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different flavonoid derivatives.
科学研究应用
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: Demethoxykanugin exhibits antioxidant, thrombolytic, antimicrobial, and cytotoxic activities. It has been evaluated for its bioactivities using established methods.
作用机制
The mechanism of action of demethoxykanugin involves its interaction with various molecular targets and pathways. As a flavonoid, it exerts its effects through antioxidant activity by scavenging free radicals and reducing oxidative stress . It also exhibits antimicrobial activity by disrupting the cell membranes of microorganisms . The exact molecular targets and pathways involved in these activities are still under investigation.
相似化合物的比较
Demethoxykanugin is similar to other flavonoid derivatives such as:
Kanugin: Another flavonoid isolated from Pongamia glabra, known for its antioxidant activity.
Pongachromene: A flavonoid derivative with significant antioxidant activity.
Karanjin: A flavonoid with moderate antioxidant activity.
Dimethoxypongapine: Another flavonoid derivative with moderate antioxidant activity.
What sets this compound apart is its unique combination of biological activities, including antioxidant, thrombolytic, antimicrobial, and cytotoxic properties .
属性
CAS 编号 |
1668-33-3 |
|---|---|
分子式 |
C18H14O6 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H14O6/c1-20-11-4-5-12-14(8-11)24-17(18(21-2)16(12)19)10-3-6-13-15(7-10)23-9-22-13/h3-8H,9H2,1-2H3 |
InChI 键 |
UBKPBGYXBIXFFC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)OC |
熔点 |
147 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)
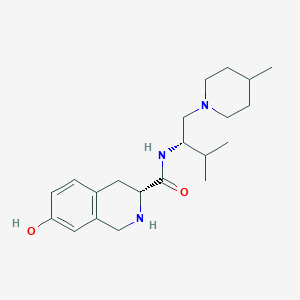

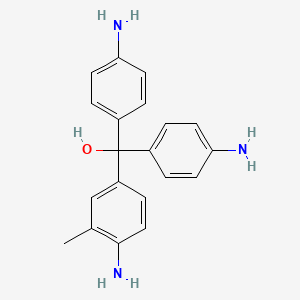
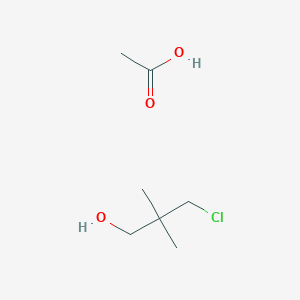
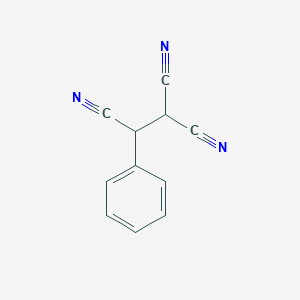
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
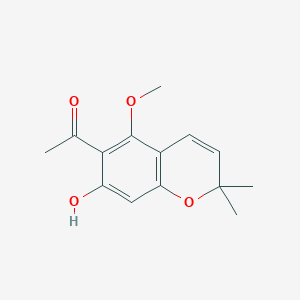
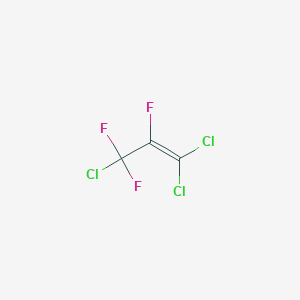
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
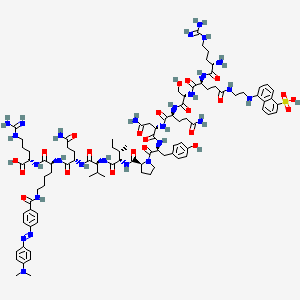
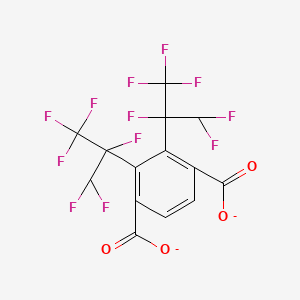
![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

